1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
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Overview
Description
3-(BENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be attached through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(BENZENESULFONYL)-1-METHYL-4,5-DIMETHYL-1H-PYRROL-2-AMINE: Lacks the ethylpyrrolidine moiety.
3-(BENZENESULFONYL)-1-[(1-METHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE: Contains a methylpyrrolidine instead of an ethylpyrrolidine group.
Uniqueness
The presence of the ethylpyrrolidine moiety in 3-(BENZENESULFONYL)-1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE may confer unique biological activities or chemical properties compared to its analogs.
Properties
Molecular Formula |
C19H27N3O2S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C19H27N3O2S/c1-4-21-12-8-9-16(21)13-22-15(3)14(2)18(19(22)20)25(23,24)17-10-6-5-7-11-17/h5-7,10-11,16H,4,8-9,12-13,20H2,1-3H3 |
InChI Key |
SIOSLYNKSIZXLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CN2C(=C(C(=C2N)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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